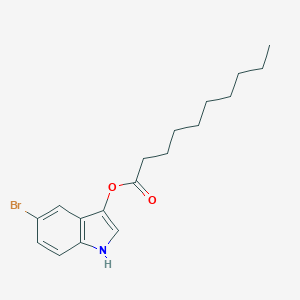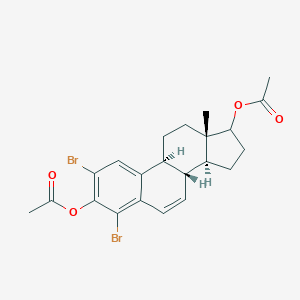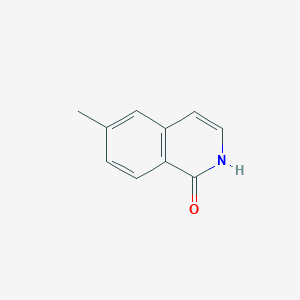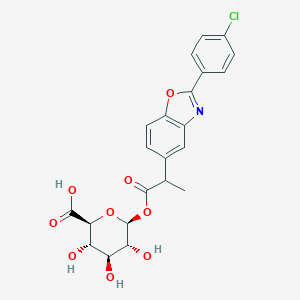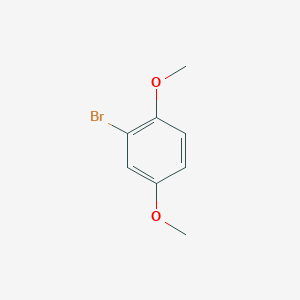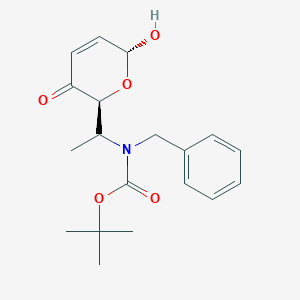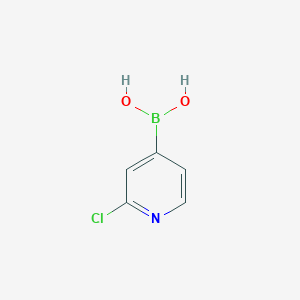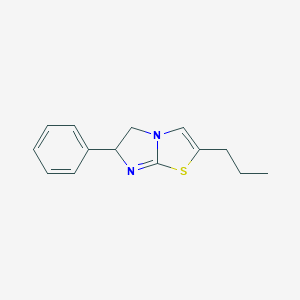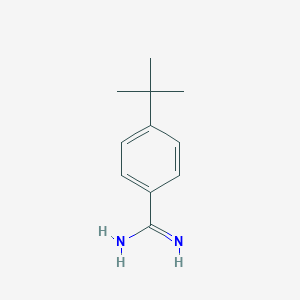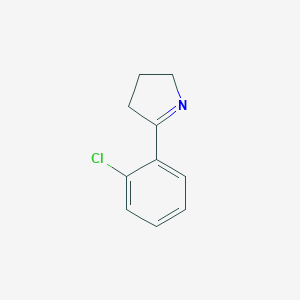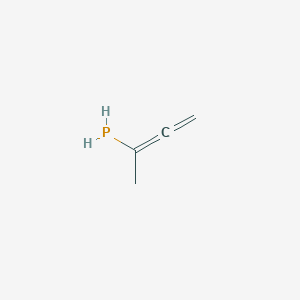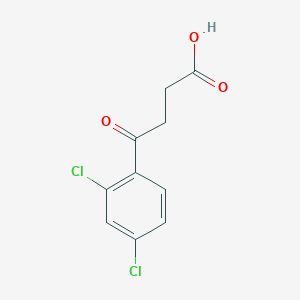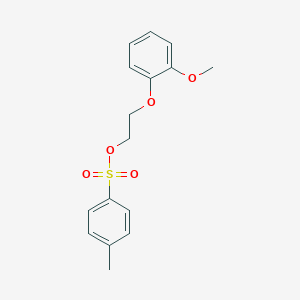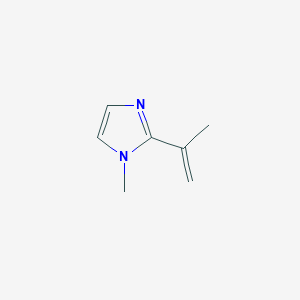
1-Methyl-2-isopropenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-isopropenyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It is also known as MIH or 1-Me-2-iPr-Im. MIH has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MIH is not fully understood. However, studies have suggested that MIH may inhibit the growth of microorganisms by interfering with their metabolic pathways. MIH has also been found to bind to certain enzymes, which may contribute to its antimicrobial activity.
Effets Biochimiques Et Physiologiques
MIH has been found to exhibit a range of biochemical and physiological effects. Studies have shown that MIH can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. MIH has also been found to exhibit antioxidant activity, which may be beneficial for certain medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MIH has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as NMR spectroscopy. However, MIH has some limitations, such as its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on MIH. One potential area of research is the development of new drugs based on MIH. MIH has been found to exhibit antimicrobial activity, and further research may lead to the discovery of new drugs for the treatment of infectious diseases. Another area of research is the use of MIH as a building block in the synthesis of new materials. MIH has been found to have unique properties that may make it useful in the development of new materials with specific properties.
Méthodes De Synthèse
MIH can be synthesized using different methods. One of the most common methods is the reaction of 1-methylimidazole with isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
MIH has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MIH has been found to exhibit antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. MIH has also been studied for its use as a building block in the synthesis of new materials, such as polymers and metal-organic frameworks.
Propriétés
Numéro CAS |
127782-73-4 |
|---|---|
Nom du produit |
1-Methyl-2-isopropenyl-1H-imidazole |
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
1-methyl-2-prop-1-en-2-ylimidazole |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-8-4-5-9(7)3/h4-5H,1H2,2-3H3 |
Clé InChI |
GTFRXUGXAAINAF-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=NC=CN1C |
SMILES canonique |
CC(=C)C1=NC=CN1C |
Synonymes |
1H-Imidazole,1-methyl-2-(1-methylethenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



